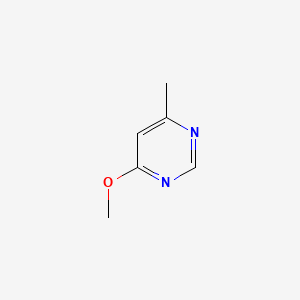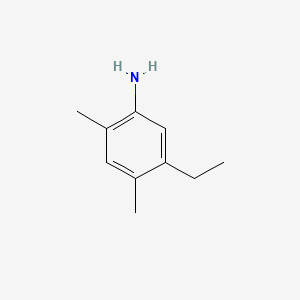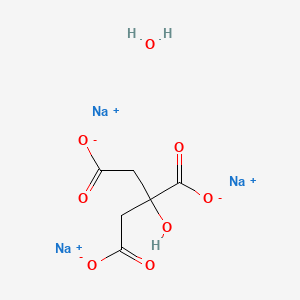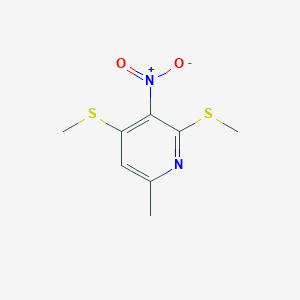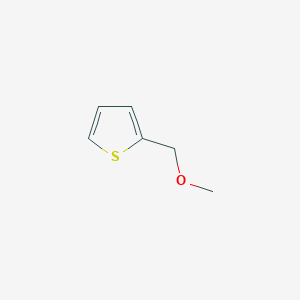
二苯基(4-乙烯基苯基)膦
概述
描述
Diphenyl(4-vinylphenyl)phosphine is an organic compound with the molecular formula C20H17P. It is characterized by the presence of a phosphine group attached to a vinyl-substituted phenyl ring, which is further connected to two phenyl groups. This compound is known for its applications in various fields, including organic synthesis and catalysis.
科学研究应用
Diphenyl(4-vinylphenyl)phosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in palladium-catalyzed cross-coupling reactions.
Biology: The compound can be used to study the interactions of phosphine ligands with biological molecules.
Medicine: Research into potential pharmaceutical applications, including drug delivery systems.
Industry: Utilized in the synthesis of polymers and materials with specific properties.
作用机制
Target of Action
Diphenyl(4-vinylphenyl)phosphine, also known as Diphenylphosphinostyrene, is an organic phosphine compound . The primary target of this compound is the phosphorus atom in its structure, which has a lone pair of electrons . This allows it to react with other compounds, particularly copper(I) salts, to form complexes .
Mode of Action
The phosphorus atom in Diphenyl(4-vinylphenyl)phosphine exhibits high reactivity due to its lone pair of electrons . This allows it to form complexes with copper(I) salts, which are widely used in catalytic reactions . The formation of these complexes results in changes in the chemical structure and properties of the compound.
Biochemical Pathways
It’s known that the compound is used in catalytic reactions, suggesting that it may play a role in various chemical synthesis processes .
Pharmacokinetics
It’s important to note that the compound has good solubility in common nonpolar solvents such as ethyl acetate and dichloromethane , which could potentially influence its bioavailability.
Result of Action
The primary result of the action of Diphenyl(4-vinylphenyl)phosphine is the formation of complexes with copper(I) salts . These complexes are used in catalytic reactions, suggesting that the compound plays a crucial role in facilitating these reactions .
Action Environment
The action of Diphenyl(4-vinylphenyl)phosphine can be influenced by various environmental factors. For instance, it should be stored in a dry, well-ventilated place . It should also be kept away from oxidizing agents, acids, and bases . Proper laboratory safety practices must be followed when handling and using this compound .
生化分析
Biochemical Properties
Diphenyl(4-vinylphenyl)phosphine is characterized by the presence of a phosphorus atom that has a lone pair of electrons . This makes it capable of reacting with other compounds. For instance, it can react with copper(I) salts to form complexes, which are widely used in catalytic reactions
Molecular Mechanism
It is known that the phosphorus atom in Diphenyl(4-vinylphenyl)phosphine has a lone pair of electrons, which allows it to participate in electrophilic reactions
准备方法
Synthetic Routes and Reaction Conditions
Diphenyl(4-vinylphenyl)phosphine can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with 4-vinylbenzyl chloride under basic conditions. The reaction typically takes place in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Another method involves the use of Grignard reagents. For instance, 4-vinylphenylmagnesium bromide can react with diphenylphosphine chloride to yield the desired product. This reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of diphenyl(4-vinylphenyl)phosphine often involves large-scale reactions using similar synthetic routes. The reactions are optimized for higher yields and purity, and the product is typically purified through recrystallization or column chromatography.
化学反应分析
Types of Reactions
Diphenyl(4-vinylphenyl)phosphine undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The vinyl group can participate in substitution reactions, such as halogenation or hydrogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or borane can be used.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine, while hydrogenation typically requires a palladium catalyst.
Major Products Formed
Oxidation: Diphenyl(4-vinylphenyl)phosphine oxide.
Reduction: Regeneration of diphenyl(4-vinylphenyl)phosphine from its oxide.
Substitution: Halogenated or hydrogenated derivatives of the original compound.
相似化合物的比较
Similar Compounds
Triphenylphosphine: Similar structure but lacks the vinyl group.
Diphenylphosphinostyrene: Contains a styrene moiety instead of a vinyl-substituted phenyl ring.
4-(Diphenylphosphino)benzoic acid: Contains a carboxylic acid group instead of a vinyl group.
Uniqueness
Diphenyl(4-vinylphenyl)phosphine is unique due to the presence of both a phosphine group and a vinyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in both synthetic and catalytic applications.
属性
IUPAC Name |
(4-ethenylphenyl)-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17P/c1-2-17-13-15-20(16-14-17)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h2-16H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPLKHQCXVNBNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27966-53-6 | |
| Record name | Phosphine, (4-ethenylphenyl)diphenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27966-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90110006 | |
| Record name | (4-Ethenylphenyl)diphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90110006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40538-11-2 | |
| Record name | (4-Ethenylphenyl)diphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90110006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenylphosphinostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
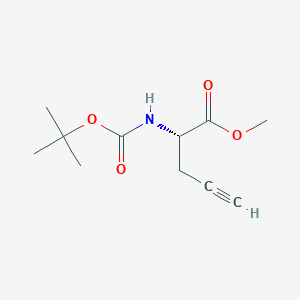
![9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1600498.png)
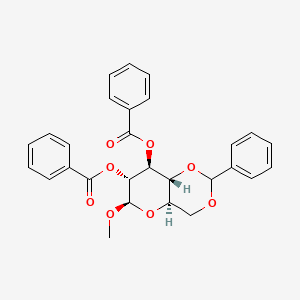
![2,6-Bis[(4R,5S)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]pyridine](/img/structure/B1600501.png)


